2-(1,3-苯并二氧杂环-5-yloxy)丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

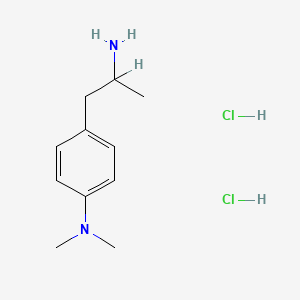

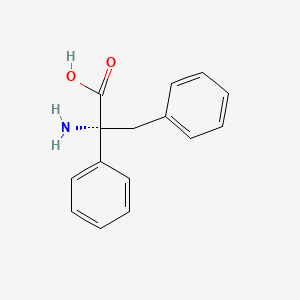

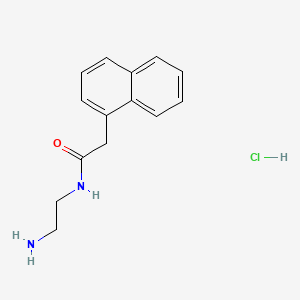

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide is a chemical compound that is part of a broader class of molecules that include a benzodioxole moiety. This structural feature is significant in medicinal chemistry due to its presence in a variety of biologically active compounds. The compound of interest is structurally related to several derivatives that have been synthesized and evaluated for their potential pharmacological activities, such as antitumor, anticonvulsant, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of related compounds often involves the formation of acetylhydrazone derivatives, as seen in the synthesis of antitumor agents containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties . Similarly, the synthesis of novel benzo[1,3]dioxol-5-yloxy-N'-substituted benzylideneacetohydrazide derivatives has been reported, which could provide insights into the synthetic routes that might be applicable to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide has been determined using X-ray diffraction and supported by DFT calculations. For instance, the crystal structure of a compound with a similar benzodioxole moiety has been elucidated, revealing a planar benzofuran and benzodioxole ring system with significant hydrogen bonding contributing to the supramolecular architecture .

Chemical Reactions Analysis

The reactivity of the benzodioxole moiety can be inferred from studies on similar compounds. For example, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one have been prepared and reacted with alkynyltrimethylsilanes to afford various products, indicating the potential reactivity of the benzodioxole ring system under different conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide are not directly reported, related compounds have been characterized by their spectroscopic data, including IR, NMR, and mass spectroscopy. These techniques provide valuable information about the functional groups present and the overall molecular structure . Additionally, the crystallographic data of similar compounds can give insights into the density, molecular geometry, and intermolecular interactions that may be expected for 2-(1,3-Benzodioxol-5-yloxy)propanohydrazide .

科学研究应用

抗菌活性

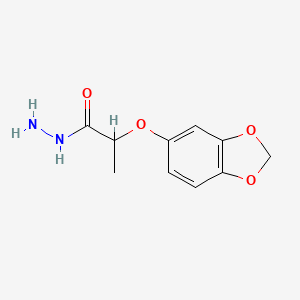

研究表明,2-(1,3-苯并二氧杂环-5-yloxy)丙烷酰肼的衍生物具有抗菌特性。例如,Siddiqa 等人 (2014) 合成了源自 1,3-苯并二氧杂环-5-碳酰肼的各种磺酰胺,发现对伤寒沙门氏菌、大肠杆菌、铜绿假单胞菌、枯草芽孢杆菌和金黄色葡萄球菌等菌株具有中等抗菌活性 (Siddiqa 等,2014)。

抗惊厥潜力

该化合物已被探索其抗惊厥潜力。Kumar 和 Tripathi (2012) 合成了 2-(1H-苯并三唑-1-yl)-N'-[取代]乙酰肼的衍生物,在小鼠的 6 Hz 心理运动性癫痫发作试验中显示出良好的活性,表明其在抗惊厥治疗中的潜力 (Kumar & Tripathi, 2012)。

抗癌评价

2-(1,3-苯并二氧杂环-5-yloxy)丙烷酰肼的衍生物已被研究其抗癌特性。Salahuddin 等人 (2014) 对各种细胞系进行了体外抗癌评估,发现一些化合物对乳腺癌细胞系具有活性 (Salahuddin 等,2014)。

DNA 结合和抗菌剂

Gupta 等人 (2016) 合成了 2-苯基 1,3-苯并二氧杂环的环保衍生物,并评估了它们的抗癌、抗菌和 DNA 结合潜力。他们的研究发现,化合物的效力高于标准参考化合物 (Gupta 等,2016)。

光化学和聚合

在光化学领域,Kumbaraci 等人 (2012) 在自由基聚合的背景下研究了 1,3-苯并二氧杂环衍生物,证明了其作为光引发剂的效用 (Kumbaraci 等,2012)。

属性

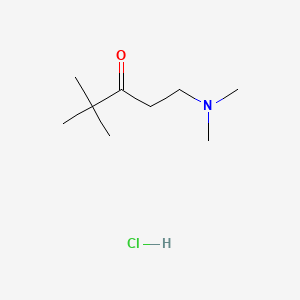

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(10(13)12-11)16-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBAAXZFAYBIAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397122 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yloxy)propanohydrazide | |

CAS RN |

588679-99-6 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)